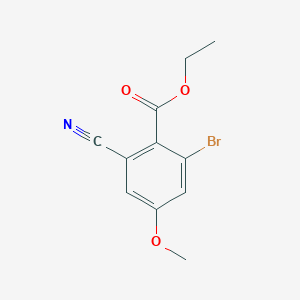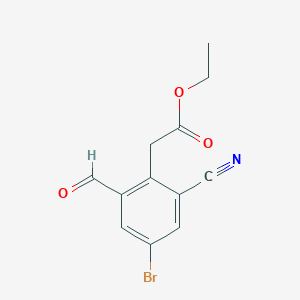
1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine
Übersicht
Beschreibung
Synthesis Analysis
Thiophene-based analogs have been the subject of much scientific interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical And Chemical Properties Analysis
The compound “1-(5-Bromothiophene-3-carbonyl)piperidin-4-ol” has a molecular weight of 290.18 . It is recommended to be stored in a refrigerated condition .Wissenschaftliche Forschungsanwendungen
NMR Studies of Bromothiophenes : A study by Yamashita et al. (1986) explored the 1H NMR signals of cations formed from bromothiophenes. It was found that protonation occurs at one of the α-carbons, and some bromothiophenium ions undergo rearrangement or fluorosulphonylation with an increase in temperature (Yamashita et al., 1986).
Palladium-Catalyzed Coupling Reactions : Kobayashi et al. (2005) reported that bromothiophene derivatives react with aryl iodides in the presence of a palladium complex, indicating a potential application in organic synthesis and material science (Kobayashi et al., 2005).
Synthesis of Fluoropiperidines : Research by Van Hende et al. (2009) described a synthetic route for 1-alkyl-3-aminomethyl-3-fluoropiperidines, highlighting their importance as building blocks in medicinal chemistry (Van Hende et al., 2009).
Spectroscopic Characterization : A study by Tamer et al. (2014) conducted a detailed spectroscopic characterization of a molecule similar to 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine, providing insights into its electronic and nonlinear optical (NLO) properties (Tamer et al., 2014).
Base-Catalysed Hydrogenation : Vu et al. (2003) reported the selective catalytic hydrogenation of compounds containing carbonyl and sulphur moieties, which is relevant for the study of compounds like 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine (Vu et al., 2003).
Photochemical Behaviour of Halogeno-Thiophenes : D’Auria et al. (1989) investigated the arylation of halogenothiophene derivatives through a photochemical process, which could be relevant to understanding the reactivity of 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine under similar conditions (D’Auria et al., 1989).
Wirkmechanismus
- However, we know that thiophene derivatives, including this compound, exhibit a wide range of biological functions. These include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulation, anti-mitotic, anti-microbial, kinases inhibition, and even anti-cancer effects .
Target of Action
Zukünftige Richtungen
Thiophene-based analogs continue to be a focus of research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future directions of research in this area could involve the synthesis of new thiophene derivatives and the exploration of their potential applications in medicine and other fields.
Eigenschaften
IUPAC Name |
(5-bromothiophen-3-yl)-(4-fluoropiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNOS/c11-9-5-7(6-15-9)10(14)13-3-1-8(12)2-4-13/h5-6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKAXCKEOQNEMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C(=O)C2=CSC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















